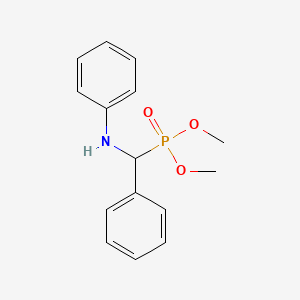
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methylphenyl)-1,3-benzoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-[2-(4-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE is a complex organic compound that features a benzodioxole and a benzoxazole moiety
Preparation Methods
The synthesis of N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-[2-(4-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of Benzoxazole Moiety: This involves the condensation of o-aminophenol with carboxylic acids or their derivatives.
Coupling Reaction: The final step involves coupling the benzodioxole and benzoxazole moieties through an amine linkage, often using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) under mild conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing automated synthesis techniques and high-throughput screening.
Chemical Reactions Analysis
N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-[2-(4-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing various functional groups depending on the reagents used (e.g., halogens, nitro groups).
Scientific Research Applications
N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-[2-(4-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly in the development of anti-cancer or anti-inflammatory agents.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-[2-(4-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-[2-(4-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE can be compared with similar compounds such as:
Benzodioxole Derivatives: These compounds share the benzodioxole moiety and may exhibit similar chemical reactivity and applications.
Benzoxazole Derivatives: Compounds with the benzoxazole moiety can be used in similar applications, particularly in medicinal chemistry and materials science.
The uniqueness of N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-[2-(4-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]AMINE lies in its combined structural features, which may confer distinct properties and applications not observed in simpler analogs.
Properties
Molecular Formula |
C22H18N2O3 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methylphenyl)-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C22H18N2O3/c1-14-2-5-16(6-3-14)22-24-18-11-17(7-9-19(18)27-22)23-12-15-4-8-20-21(10-15)26-13-25-20/h2-11,23H,12-13H2,1H3 |
InChI Key |
JNOIJBSFJDSCOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NCC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-7-fluoro-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15024488.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-(propan-2-yloxy)benzamide](/img/structure/B15024492.png)
![2-(piperidin-1-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)quinazolin-4-amine](/img/structure/B15024498.png)
![8-ethoxy-1,3-dimethyl-2-(3-nitrophenyl)cyclohepta[c]pyrrol-4(2H)-one](/img/structure/B15024501.png)
![N-[5-(4-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide](/img/structure/B15024513.png)
![cyclopropyl(1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indol-3-yl)methanone](/img/structure/B15024521.png)
![7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15024528.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15024535.png)

![2-[(E)-(8-hydroxyquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B15024545.png)
![N-(2-bromo-4-methylphenyl)-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15024548.png)
![6,7-Dimethyl-2-(5-methylpyridin-2-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15024562.png)
![2-{(E)-2-[5-(3-chloro-4-methylphenyl)furan-2-yl]ethenyl}quinolin-8-yl acetate](/img/structure/B15024583.png)
![5,7-dimethyl-2-(4-phenylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B15024584.png)
